Product packaging for Harmol glucuronide(Cat. No.:CAS No. 24757-60-6)

Harmol glucuronide

Cat. No.: B1235321
CAS No.: 24757-60-6
M. Wt: 374.3 g/mol
InChI Key: CDBONOOLMKZYJF-PDHYLSHYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Harmol glucuronide (CAS 24757-60-6) is a glucuronidated metabolite of the beta-carboline harmol. It serves as a critical reference standard in pharmacological and drug metabolism research. Glucuronidation is a major phase II metabolic pathway responsible for the clearance of many drugs and endogenous compounds, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . This conjugation reaction increases the hydrophilicity of compounds, facilitating their biliary and renal excretion . Studies on harmol and its analog harmalol have been foundational in understanding the competition between glucuronidation and sulfation pathways in vivo. Research in rats demonstrated that while harmol is excreted predominantly as a sulfate conjugate, harmalol is primarily excreted as a glucuronide, illustrating how the metabolic fate of similar compounds can be determined by their differential rates of conjugation by UGTs and phenolsulfotransferases . The disposition of glucuronides like this compound is not solely determined by UGT enzymes; efflux and uptake transporters play a crucial role in their distribution and elimination from cells and tissues . This makes this compound a valuable tool for investigating the complex interplay between metabolic enzymes and transporters, a key area in predicting drug disposition and potential drug-drug interactions. Furthermore, such glucuronide conjugates are integral to the study of enterohepatic recycling, where biliary-excreted glucuronides can be hydrolyzed in the gut by bacterial beta-glucuronidase and the parent compound reabsorbed . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2O7 B1235321 Harmol glucuronide CAS No. 24757-60-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24757-60-6

Molecular Formula

C18H18N2O7

Molecular Weight

374.3 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(1-methyl-9H-pyrido[3,4-b]indol-7-yl)oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C18H18N2O7/c1-7-12-10(4-5-19-7)9-3-2-8(6-11(9)20-12)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h2-6,13-16,18,20-23H,1H3,(H,24,25)/t13-,14-,15+,16-,18?/m0/s1

InChI Key

CDBONOOLMKZYJF-PDHYLSHYSA-N

SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

harmol glucuronide

Origin of Product

United States

Formation and Enzymology of Harmol Glucuronide in Experimental Systems

Precursors and Upstream Metabolic Pathways Leading to Harmol (B1672944)

The journey to harmol glucuronide begins with its precursors, primarily the β-carboline alkaloids harmaline (B1672942) and harmine (B1663883). These compounds undergo a series of metabolic transformations to yield harmol, the direct substrate for glucuronidation.

Biotransformation of Harmaline and Harmine to Harmol

Harmaline and harmine, found in various plants and derived food products, are structurally similar compounds that serve as precursors to harmol. cjnmcpu.comcjnmcpu.com In vivo and in vitro studies have demonstrated that harmine can be formed from harmaline through a process of oxidative dehydrogenation. cjnmcpu.comcjnmcpu.comresearchgate.netwestminster.ac.uk This transformation has been observed in the liver microsomes of several species, including rats, mice, pigs, rabbits, bulls, sheep, and camels. cjnmcpu.comcjnmcpu.com Furthermore, this conversion has been confirmed to occur in blood, plasma, and broken blood cells. cjnmcpu.comcjnmcpu.com

The primary metabolic route leading to harmol is the O-demethylation of harmine. ebi.ac.uk This process has been extensively studied and is a critical step in the metabolic cascade.

Phase I Metabolic Steps: O-Demethylation and Hydroxylation

The conversion of harmine to harmol is a Phase I metabolic reaction, specifically 7-O-demethylation. cjnmcpu.comcjnmcpu.com This reaction is catalyzed by a suite of cytochrome P450 (CYP) enzymes. The main isozymes implicated in the O-demethylation of harmine to harmol are CYP1A1, CYP1A2, CYP2C9, CYP2C19, and CYP2D6. researchgate.netmdpi.comsci-hub.se Among these, CYP2D6 is considered to play a major role. cjnmcpu.comcjnmcpu.com

In addition to O-demethylation, hydroxylation represents another Phase I metabolic pathway for harmine. cjnmcpu.comcjnmcpu.comresearchgate.netsci-hub.se This process, also mediated by CYP enzymes, particularly CYP1A1 and CYP1A2, can lead to the formation of hydroxylated harmine derivatives. researchgate.netsci-hub.se Following these Phase I transformations, the resulting metabolite, harmol, is then primed for Phase II conjugation reactions.

Mechanism and Kinetics of Harmol Glucuronidation

Once formed, harmol undergoes a crucial Phase II metabolic reaction known as glucuronidation. This process involves the conjugation of harmol with glucuronic acid, a reaction that significantly increases its water solubility and facilitates its excretion from the body. ontosight.ai

Role of Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UGTs)

The enzymatic catalysts for glucuronidation are the Uridine Diphosphate-Glucuronosyltransferases (UGTs). helsinki.finih.gov These enzymes are responsible for transferring a glucuronic acid moiety from the high-energy donor substrate, uridine diphosphate-glucuronic acid (UDPGA), to the harmol molecule. helsinki.fi The UGTs are a superfamily of enzymes, with the UGT1 and UGT2 families being primarily responsible for the metabolism of drugs and other foreign compounds (xenobiotics). helsinki.fi

The glucuronidation of harmol is a key detoxification pathway, and its efficiency can be influenced by the presence of other substances that may compete for the same UGT enzymes. researchgate.net In some experimental systems, such as perfused rat liver, sulfation can be a competing conjugation pathway for harmol. nih.govnih.gov Inhibition of sulfation has been shown to increase the rate of harmol glucuronidation. nih.gov

Research has focused on identifying the specific UGT isoforms responsible for harmol glucuronidation. While many UGT isoforms exhibit broad and often overlapping substrate specificities, certain isoforms have been highlighted in the metabolism of phenolic compounds like harmol. helsinki.fi Although direct studies pinpointing specific UGT isoforms for harmol are limited in the provided context, UGT1A1 is known to be a key enzyme in the glucuronidation of various phenolic compounds. researchgate.net The UGT1A family, in general, plays a significant role in drug metabolism. researchgate.net It has been noted that at least five human UGT1A isoforms (UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT1A10) are expressed in the liver and are crucial for metabolizing a wide range of substrates. researchgate.net Given that harmol is a phenolic compound, it is highly probable that isoforms within the UGT1A family are the primary catalysts for its glucuronidation.

The kinetics of harmol glucuronidation have been investigated in various in vitro systems, particularly isolated rat hepatocytes. These studies provide valuable insights into the efficiency of this metabolic pathway.

In isolated rat hepatocytes, the glucuronidation of harmol was found to follow Michaelis-Menten kinetics. The apparent Michaelis constant (K_m), which reflects the substrate concentration at half the maximum reaction velocity, was determined to be 17 ± 5.7 µM. nih.gov The maximum velocity (V_max) of the reaction was found to be 2.1 ± 0.3 nmol/min/10^6 hepatocytes. nih.gov These parameters indicate a relatively high affinity of the UGT enzymes for harmol and a significant capacity for its glucuronidation in this experimental model.

Intrinsic clearance (CL_int), calculated as the ratio of V_max to K_m, is a measure of the intrinsic metabolic capacity of an enzyme for a particular substrate. While not explicitly calculated for harmol in the provided search results, this parameter is crucial for predicting in vivo clearance from in vitro data. nih.gov

Table 1: Enzyme Kinetic Parameters for Harmol Glucuronidation in Isolated Rat Hepatocytes

ParameterValueUnit
K_m17 ± 5.7µM
V_max2.1 ± 0.3nmol/min/10^6 hepatocytes
Data derived from studies on isolated rat hepatocytes. nih.gov
Identification and Characterization of Specific UGT Isoforms Involved (e.g., UGT1A1, UGT1A2) in Relevant Research Models

Interspecies Variability in Glucuronidation Enzyme Activity

The formation of this compound is subject to significant interspecies variability, a phenomenon largely attributed to differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes. hyphadiscovery.commdpi.com These enzymes, primarily located in the liver, are responsible for catalyzing the conjugation of glucuronic acid to harmol. researchgate.net

Studies comparing harmol metabolism across different species have revealed substantial disparities. For instance, research using liver subcellular preparations has shown that the rate of harmol glucuronidation is considerably different between rats and humans. nih.govkarger.comkarger.com In one study, adult human liver microsomes exhibited a harmol glucuronidation rate of 30-80 nmol of glucuronide formed per 2 mg of protein over 20 minutes. nih.govkarger.comkarger.com In contrast, fetal human liver preparations showed no detectable harmol glucuronidation, highlighting an ontogenic difference in enzyme activity. nih.govkarger.comkarger.com This developmental pattern, with negligible glucuronidation in the neonatal period, is consistent with findings for other phenolic compounds. nih.govkarger.com

The rate of harmol sulfation, a competing pathway, also shows species-dependent differences. The formation of harmol sulfate (B86663) in adult human liver is considerably lower than in rat liver. nih.govkarger.comkarger.com This variability in both glucuronidation and sulfation pathways underscores the complexity of extrapolating metabolic data from animal models to humans. mdpi.com

The following table summarizes the observed harmol conjugation rates in different species and developmental stages based on in vitro studies.

Table 1: Interspecies and Ontogenic Differences in Harmol Conjugation

Species/Tissue Conjugation Pathway Observed Activity
Adult Human Liver Glucuronidation 30-80 nmol/2 mg protein/20 min nih.govkarger.com
Fetal Human Liver Glucuronidation Not detected nih.govkarger.com
Adult Human Liver Sulfation 0.5-1.7 nmol/mg protein/20 min karger.com
Fetal Human Liver Sulfation 0.2-1.3 nmol/2 mg protein/20 min karger.com
Adult Rat Liver Sulfation ~40 nmol/2 mg protein/20 min karger.com

These differences are often linked to the specific UGT and sulfotransferase (SULT) isoforms present in each species. hyphadiscovery.commdpi.com For example, UGT1A4 and UGT2B10 are key enzymes for N-glucuronidation in humans, and their activity can be much higher than in other animals. hyphadiscovery.com Such enzymatic differences are a critical consideration in preclinical drug development and metabolic research. mdpi.comtandfonline.com

Interactions with Competing Conjugation Pathways: Harmol Sulfation

Harmol undergoes two primary competing conjugation reactions in the body: glucuronidation and sulfation. nih.govnih.gov These pathways are catalyzed by UGTs and SULTs, respectively, which share many phenolic substrates. researchgate.net The balance between these two pathways is a crucial determinant of the metabolic fate of harmol and can be influenced by several factors. nih.govthegoodscentscompany.com

Comparative Analysis of Glucuronidation versus Sulfation Rates and Extents in Research Models

In various experimental models, including perfused rat liver and isolated hepatocytes, sulfation is generally the high-affinity, low-capacity pathway, while glucuronidation is the low-affinity, high-capacity pathway. nih.gov This means that at low substrate concentrations, sulfation predominates, but as the concentration of harmol increases, the sulfation pathway becomes saturated, and glucuronidation becomes the major route of metabolism. researchgate.net

In vivo studies in rats have shown that harmol is extensively excreted as both harmol sulfate and this compound. researchgate.net Under certain conditions, approximately 70% of the excreted harmol is in the form of the sulfate conjugate, with the remaining 30% as the glucuronide. researchgate.net However, this ratio is highly dependent on the experimental conditions. researchgate.net Studies with perfused rat liver preparations have demonstrated that the liver has a significant capacity for both reactions. dntb.gov.uauniversiteitleiden.nl Furthermore, research indicates the presence of considerable extrahepatic conjugation of harmol, with extrahepatic clearance accounting for a large portion of the total body clearance, particularly for sulfation. nih.gov

Influence of Substrate Concentration on Conjugation Selectivity

The concentration of harmol is a key determinant in the balance between glucuronidation and sulfation. researchgate.net

At low harmol concentrations: The sulfation pathway, having a higher affinity for harmol, is the preferred route of metabolism. nih.govresearchgate.net In isolated rat hepatocytes, harmol sulfation becomes saturated at very low concentrations. nih.gov

At high harmol concentrations: As the concentration of harmol increases, the sulfation pathway becomes saturated. researchgate.net Consequently, the proportion of harmol undergoing glucuronidation increases significantly, making it the predominant conjugation pathway. researchgate.net In one study, increasing the harmol concentration led to a shift where the percentage of harmol glucuronidated increased from 25% to 95%. researchgate.net

This concentration-dependent shift is a classic example of competing metabolic pathways with different enzyme kinetics. The Km value for harmol glucuronidation in isolated rat hepatocytes was found to be 17 +/- 5.7 µM, while the sulfation pathway exhibited saturation at much lower levels. nih.gov

Effects of Enzyme Inhibitors and Inducers on Conjugation Balance in Experimental Models

The balance between harmol glucuronidation and sulfation can be experimentally manipulated using specific enzyme inhibitors and inducers. nih.govnih.gov

Inhibitors: Selective inhibition of one pathway can lead to a compensatory increase in the other. nih.gov

2,6-dichloro-4-nitrophenol (DCNP) is a potent and selective inhibitor of sulfation. nih.govnih.govresearchgate.net In vitro, DCNP completely inhibited harmol sulfation in rat liver preparations at a concentration of 1µM, while having no effect on glucuronidation even at 100µM. researchgate.net In perfused rat liver studies, inhibiting sulfation with DCNP resulted in an increased rate of glucuronidation, demonstrating the interplay between the two pathways. nih.gov

Pentachlorophenol (PCP) is another inhibitor of phenol (B47542) sulfotransferases. researchgate.netresearchgate.net However, it is less selective than DCNP and can also be toxic. researchgate.net

2,2,2-Triphenylethyl-UDP (TPEU) has been shown to be an effective inhibitor of glucuronidation in isolated hepatocytes. Its use leads to a decrease in harmol glucuronidation and a corresponding increase in sulfation.

Inducers: The activity of UGTs can be increased by various inducing agents, which can shift the metabolic balance towards glucuronidation. nih.gov

In rats, treatment with inducers like 3-methylcholanthrene (3MC), phenobarbital (B1680315) (PB), pregnenolone-16α-carbonitrile (PCN), and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) has been shown to augment hepatic harmol glucuronidation. nih.gov

Conversely, agents like butylated hydroxyanisole (BHA), benzo[a]pyrene (B130552) (BaP), and trans-stilbene (B89595) oxide (TSO) enhanced intestinal harmol glucuronidation. nih.gov

Interestingly, some inducers like PB, PCN, and TCDD paradoxically decreased the intestinal glucuronidation of harmol, highlighting the tissue-specific effects of these compounds. nih.gov

The following table provides examples of compounds that modulate the activity of harmol conjugating enzymes in experimental settings.

Table 2: Modulators of Harmol Conjugation Pathways in Experimental Models

Compound Effect Target Pathway Model System
2,6-dichloro-4-nitrophenol (DCNP) Selective Inhibitor Sulfation Rat liver supernatant, Perfused rat liver nih.govresearchgate.net
Pentachlorophenol (PCP) Inhibitor Sulfation Rat liver supernatant researchgate.netresearchgate.net
2,2,2-Triphenylethyl-UDP (TPEU) Inhibitor Glucuronidation Isolated rat hepatocytes
3-Methylcholanthrene (3MC) Inducer Glucuronidation Rat liver nih.gov
Phenobarbital (PB) Inducer Glucuronidation Rat liver nih.gov
Benzo[a]pyrene (BaP) Inducer Glucuronidation Rat intestine nih.gov

These studies using inhibitors and inducers are crucial for understanding the functional roles and regulatory mechanisms of the competing glucuronidation and sulfation pathways in harmol metabolism. nih.govresearchgate.netnih.gov

Disposition and Transport Mechanisms of Harmol Glucuronide in Research Models

Cellular Uptake and Efflux Mechanisms of Harmol (B1672944) Glucuronide

The disposition of harmol glucuronide is intricately regulated by a series of uptake and efflux transporters located on the membranes of key cell types, particularly hepatocytes in the liver and enterocytes in the intestine.

Once formed within the cell, this compound requires active transport to be eliminated. helsinki.fi In hepatocytes, these transporters are strategically located on two distinct membrane domains: the sinusoidal (basolateral) membrane, which faces the bloodstream, and the canalicular (apical) membrane, which forms the bile canaliculus. nih.govnih.gov Similarly, enterocytes in the intestine possess transporters on their apical (luminal) and basolateral membranes. nih.gov This polarized expression of transporters dictates the direction of this compound movement, either back into the systemic circulation for renal clearance or into the bile for fecal elimination. nih.govzelcerlab.eufrontiersin.org

The initial step in the hepatic disposition of the parent compound, harmol, involves its uptake into hepatocytes. Harmol, being relatively lipophilic, can passively diffuse into these cells. nih.gov Following intracellular glucuronidation, the resulting this compound, a hydrophilic molecule, relies on carrier-mediated transport for its efflux from the liver. nih.gov

A significant family of proteins involved in the transport of this compound and other drug conjugates is the ATP-binding cassette (ABC) transporter superfamily. dntb.gov.uaencyclopedia.pub These transporters utilize the energy from ATP hydrolysis to actively pump substrates across biological membranes, often against a concentration gradient. encyclopedia.pubashp.org Several members of the ABC transporter family have been identified as key players in the disposition of glucuronide metabolites. helsinki.firesearchgate.net

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a prominent ABC transporter located on the canalicular membrane of hepatocytes and the apical membrane of enterocytes. nih.govzelcerlab.euashp.org MRP2 plays a crucial role in the biliary excretion of a wide array of compounds, particularly glucuronide and glutathione (B108866) conjugates. nih.govashp.org

In mouse liver perfusion studies, MRP2 has been shown to contribute to the biliary excretion of this compound. researchgate.net While its contribution may be considered minor compared to other transporters in mice, its role becomes more pronounced in other species like rats, where it is a predominant transporter for the biliary excretion of both sulfate (B86663) and glucuronide conjugates. researchgate.net Studies using MRP2-deficient rats have demonstrated a near-complete absence of biliary excretion for glucuronide conjugates, highlighting the essential function of this transporter in this process. nih.gov The absence of MRP2 leads to a significant reduction in the biliary excretion of morphine-3-glucuronide (B1234276) (M3G), a model glucuronide substrate, confirming MRP2 as the primary transporter for its canalicular efflux. zelcerlab.eu

Multidrug Resistance-Associated Protein 3 (MRP3 or ABCC3) and Multidrug Resistance-Associated Protein 4 (MRP4 or ABCC4) are ABC transporters primarily located on the basolateral membrane of hepatocytes and enterocytes. nih.govnih.govzelcerlab.eu Their function is to efflux substrates from these cells back into the bloodstream. researchgate.net

MRP3 exhibits a broad substrate specificity for glucuronide conjugates. e-century.us In mice lacking the Abcc3 gene, the basolateral excretory clearance of this compound from the liver was reduced by approximately 40%. wikigenes.org This provides direct evidence for the involvement of MRP3 in the sinusoidal efflux of this compound. wikigenes.orgresearchgate.net In contrast, studies have shown that MRP4 does not appear to play a significant role in the hepatic basolateral excretion of this compound. e-century.usresearchgate.net While both MRP3 and MRP4 are involved in the sinusoidal efflux of various sulfate and glucuronide metabolites, MRP3 is the key transporter for the basolateral efflux of this compound. e-century.uswikigenes.org The absence of Mrp3 in mice leads to altered disposition of other glucuronidated compounds like morphine-3-glucuronide, causing a significant decrease in its plasma levels and a shift in its primary excretion route from urine to feces. zelcerlab.euwikigenes.org

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another crucial ABC transporter expressed on the apical membrane of hepatocytes and enterocytes. dntb.gov.uanih.gov BCRP is recognized for its ability to transport a diverse range of substrates, including various drug conjugates. dntb.gov.uanih.gov

Research has established a significant role for BCRP in the biliary excretion of this compound, particularly in mice. dntb.gov.uaresearchgate.net In studies utilizing Bcrp-deficient mouse livers, a profound decrease in the biliary clearance of this compound was observed. researchgate.net These findings indicate that in mice, BCRP is a major contributor to the biliary excretion of this compound, with a more minor role played by MRP2. researchgate.net BCRP appears to be more selective for flat and aromatic structures, a characteristic that may influence its affinity for certain glucuronide conjugates. helsinki.fi The interplay between BCRP and metabolizing enzymes like sulfotransferases in the intestine suggests a cooperative detoxification pathway.

TransporterLocationFunction in this compound DispositionKey Research Findings
MRP2 (ABCC2) Apical membrane of hepatocytes and enterocytesMediates biliary excretion.Contributes to biliary excretion in mice, but is a predominant transporter in rats. nih.govresearchgate.net
MRP3 (ABCC3) Basolateral membrane of hepatocytes and enterocytesMediates sinusoidal efflux into the bloodstream.Responsible for approximately 40% of the basolateral excretory clearance of this compound in mouse liver. wikigenes.org
MRP4 (ABCC4) Basolateral membrane of hepatocytes and enterocytesNot significantly involved in sinusoidal efflux.Does not play a major role in the hepatic basolateral excretion of this compound. e-century.usresearchgate.net
BCRP (ABCG2) Apical membrane of hepatocytes and enterocytesMajor transporter for biliary excretion in mice.Bcrp-deficient mice show a significant decrease in the biliary clearance of this compound. researchgate.net

Involvement of ATP-Binding Cassette (ABC) Transporters in Glucuronide Disposition

Multidrug Resistance-Associated Proteins 3 and 4 (MRP3/ABCC3, MRP4/ABCC4) in Sinusoidal Efflux

Excretion Pathways of this compound in Experimental Systems

The ultimate elimination of this compound from the body occurs through two primary pathways: biliary excretion leading to fecal elimination, and sinusoidal efflux followed by renal excretion into the urine. nih.govnih.govfrontiersin.org The relative contribution of each pathway is determined by the coordinated action of the aforementioned uptake and efflux transporters in the liver and intestine. nih.govfrontiersin.org

In experimental models, the biliary excretion of this compound is a significant elimination route. nih.govresearchgate.net This process is highly dependent on the function of apical transporters like MRP2 and BCRP. nih.govresearchgate.net In rats, MRP2 is the principal transporter responsible for the biliary excretion of glucuronides. nih.gov Conversely, in mice, BCRP plays a more dominant role in the biliary clearance of this compound. researchgate.net

Biliary Excretion: Mechanisms and Regulatory Factors in Perfused Organs and Animal Models

In rats, this compound is efficiently eliminated from the liver into the bile. This process is primarily mediated by the canalicular efflux transporter Multidrug resistance-associated protein 2 (Mrp2), which is responsible for the biliary excretion of numerous glucuronide and glutathione conjugates. nih.gov Studies using Mrp2-deficient rats have confirmed the transporter's crucial role, showing that the biliary excretion of such conjugates is reduced to negligible levels in these animals. nih.gov

The balance between the two main metabolic pathways for harmol—glucuronidation and sulfation—is a critical regulatory factor in the biliary excretion of this compound. The availability of inorganic sulfate can dictate which pathway predominates. When sulfate availability is low, for instance in rats fed a low-protein diet, the metabolism of harmol shifts towards increased glucuronidation. This shift results in a higher concentration of this compound being excreted into the bile.

However, excessive excretion of this compound can have significant consequences. Research in both in vivo rat models and isolated perfused rat livers has demonstrated that high concentrations of this compound in the bile, on the order of 20 mM, can induce cholestasis, a condition characterized by the stoppage of bile flow. This cholestatic effect highlights a concentration-dependent regulatory mechanism where the metabolite itself can inhibit its own excretion pathway. Conversely, ensuring a sufficient supply of sulfate can prevent this effect by promoting the formation of harmol sulfate, thus reducing the biliary load of the cholestatic glucuronide conjugate.

Comparative Analysis of Biliary Excretion across Species (e.g., Rat vs. Mouse)

Significant species differences exist in the mechanisms governing the biliary excretion of this compound, particularly between rats and mice. nih.govnih.govresearchgate.net While Mrp2 is the primary transporter for this compound in rats, the situation is different in mice. nih.gov

In mice, the Breast Cancer Resistance Protein (Bcrp, gene name Abcg2) plays the major role in the biliary excretion of this compound. nih.govresearchgate.net Studies in Bcrp-deficient (Abcg2-/-) mouse livers showed the most profound decrease in the biliary clearance of glucuronide conjugates, including this compound. nih.gov In contrast, the contribution from Mrp2 (Abcc2) in mice is considered minor. nih.govresearchgate.net This contrasts sharply with the rat, where Mrp2 is predominant for glucuronide conjugates. nih.govnih.gov

These mechanistic differences in transport proteins contribute to different metabolite profiles observed between the species.

Table 1: Primary Biliary Efflux Transporters for this compound

SpeciesPrimary TransporterReference
RatMrp2 (Multidrug resistance-associated protein 2) nih.gov
MouseBcrp (Breast Cancer Resistance Protein) nih.govresearchgate.net

Renal Excretion and its Contribution to Overall Elimination

The process of renal excretion involves the transport of water-soluble substances from the blood into the urine, a process for which polar metabolites like glucuronides are well-suited. msdmanuals.com The elimination is a combination of glomerular filtration and active tubular secretion. mhmedical.comunil.ch The hydrophilic and charged nature of glucuronide conjugates generally prevents their reabsorption from the renal tubules back into circulation, thus facilitating their efficient removal from the body via urine. mhmedical.comnih.gov

Table 2: Major Elimination Pathways for this compound in the Rat

Elimination PathwayContributionReference
Biliary ExcretionMajor Contributor
Renal Excretion (Urine)Major Contributor (approx. equal to biliary) nih.gov

Enterohepatic Recirculation of this compound in Preclinical Models

The excretion of this compound into the bile is the first step in a process known as enterohepatic recirculation. elifesciences.org This physiological cycle involves the secretion of a compound or its metabolite from the liver into the bile, its passage into the small intestine, followed by reabsorption from the intestine back into the portal circulation, and subsequent return to the liver. elifesciences.orgwho.intresearchgate.net

Analytical Methodologies for Harmol Glucuronide Research and Characterization

Chromatographic and Spectrometric Techniques for Separation and Quantification

The analysis of harmol (B1672944) glucuronide often involves its separation from complex biological matrices and subsequent quantification. Chromatographic methods coupled with spectrometric detection are the cornerstone of this research.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of harmol and its metabolites, including harmol glucuronide. thegoodscentscompany.com When coupled with ultraviolet (UV) detection, HPLC allows for the quantification of these compounds. researchgate.net For enhanced specificity and sensitivity, mass spectrometry (MS) is often used as a detector. rsc.org The HPLC-MS setup can operate in both positive and negative ion modes to detect various metabolites. rsc.org A typical HPLC system for this purpose would include a C18 reversed-phase column and a gradient mobile phase, often consisting of acetonitrile (B52724) and water with a modifier like formic acid to ensure good separation. rsc.orgresearchgate.net

A study on the metabolism of harmol might utilize an HPLC system with the following parameters:

ParameterSpecification
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm) and/or ESI-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity in Complex Biological Matrices

For highly sensitive and specific quantification of this compound in complex biological samples such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netscispace.com This technique offers direct measurement of the glucuronide, avoiding the need for a hydrolysis step which can be incomplete or lead to the degradation of the parent compound. scispace.com LC-MS/MS provides exceptional selectivity and sensitivity, which is crucial for drug metabolism studies and toxicological analysis. scispace.comresearchgate.net

The direct quantification of glucuronide metabolites by LC-MS/MS has several advantages, including faster sample preparation and improved accuracy and precision. scispace.com The method typically involves solid-phase extraction (SPE) for sample cleanup prior to analysis. waters.com The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov The collision-induced dissociation of the deprotonated molecule [M-H]⁻ of a glucuronide conjugate often results in the loss of the glucuronide moiety, producing an intense signal for the negatively charged aglycone, which can be monitored as the product ion. researchgate.net

Key features of an LC-MS/MS method for this compound include:

FeatureDescription
Sample Preparation Solid-Phase Extraction (SPE) or protein precipitation. researchgate.netnih.gov
Chromatography Reversed-phase HPLC or UHPLC for separation. nih.gov
Ionization Electrospray Ionization (ESI) is commonly used. researchgate.net
Mass Analysis Triple quadrupole mass spectrometer in MRM mode. researchgate.net
Sensitivity Capable of detecting low concentrations in biological fluids. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Fate Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of metabolites like this compound. hyphadiscovery.comnih.gov While LC-MS/MS is excellent for detection and quantification, NMR provides detailed structural information, confirming the identity and connectivity of atoms within the molecule. hyphadiscovery.com This is particularly important as MS/MS fragmentation patterns can sometimes lead to incorrect structural assignments. hyphadiscovery.com

For the analysis of glucuronides, various NMR experiments are employed, including one-dimensional ¹H NMR and two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). rsc.orghyphadiscovery.com These experiments help to establish the exact site of glucuronidation on the harmol molecule. rsc.org Modern NMR instruments, especially those equipped with cryoprobes, allow for the analysis of very small amounts of purified material, often in the microgram range. hyphadiscovery.com Kinetic NMR studies can also be performed to monitor the formation and rearrangement of glucuronide isomers over time. nih.gov

Enzymatic Hydrolysis for Research Sample Preparation

In many analytical workflows, particularly those preceding techniques like gas chromatography-mass spectrometry (GC-MS), enzymatic hydrolysis is a necessary sample preparation step. This process cleaves the glucuronide conjugate, releasing the parent aglycone (harmol).

Application of β-Glucuronidase for Conjugate Cleavage in Biological Fluids and Tissues

β-Glucuronidase is an enzyme routinely used to hydrolyze glucuronide conjugates in biological samples like urine and plasma. researchgate.net The hydrolysis reaction breaks the bond between harmol and glucuronic acid, which is essential for methods that analyze the unconjugated form of the drug. restek.com Different sources of β-glucuronidase exist, including those from Escherichia coli, bovine liver, and various mollusks like Patella vulgata and Helix pomatia. researchgate.net The choice of enzyme can be critical as their efficiency and optimal reaction conditions can vary significantly depending on the specific glucuronide substrate. kurabiotech.com For instance, some preparations from mollusks also exhibit sulfatase activity, which may or may not be desirable depending on the analytical goal.

Optimization of Hydrolysis Conditions and Potential for Interference or Deconjugation

The efficiency of the enzymatic hydrolysis is dependent on several factors that must be optimized for each specific analyte and enzyme source. These factors include pH, temperature, incubation time, and enzyme concentration. researchgate.net For example, β-glucuronidase from P. vulgata has been shown to be effective at higher temperatures, which can shorten the required incubation time. researchgate.net

It is crucial to optimize these conditions to ensure complete hydrolysis, as incomplete cleavage will lead to an underestimation of the total drug concentration. kurabiotech.com However, harsh hydrolysis conditions can potentially lead to the degradation of the target analyte. Furthermore, the presence of inhibitors in the biological matrix can interfere with the enzymatic activity. Therefore, careful validation of the hydrolysis step is a critical component of method development. The stability of the analyte under the chosen hydrolysis conditions should also be assessed. mdpi.com

In Vitro and Ex Vivo Model Systems for Studying this compound

The study of this compound, a primary metabolite of harmol, relies on a variety of in vitro and ex vivo model systems. These models are essential for characterizing the metabolic pathways, enzymatic kinetics, and transport mechanisms involved in its formation and disposition. They range from subcellular fractions and isolated cells to complex perfused organs and advanced humanized animal models, each offering unique advantages for specific research questions.

Isolated Hepatocyte and Organ Perfusion Models for Metabolic and Transport Studies

Isolated hepatocytes and perfused organ systems are invaluable tools that bridge the gap between subcellular assays and in vivo studies, providing a more integrated view of metabolic and transport processes within an intact cellular or organ environment. researchgate.net

Isolated Hepatocytes

Freshly isolated hepatocytes are considered a robust model for studying liver function, including complex processes like metabolism, synthesis, and biotransformation. mdpi.com Studies using isolated rat hepatocytes have been instrumental in elucidating the kinetics of harmol conjugation. nih.gov In these cells, harmol undergoes two primary competing conjugation reactions: sulfation and glucuronidation. Research has shown that harmol sulfation becomes saturated at low substrate concentrations, whereas glucuronidation follows Michaelis-Menten kinetics with a determinable affinity (Km) and maximum velocity (Vmax). nih.gov

Furthermore, isolated hepatocytes have been used to investigate the transport of the formed conjugates. Once synthesized, both this compound and harmol sulfate (B86663) are distributed between the cells and the surrounding incubation media, with a significant concentration gradient existing for both metabolites at equilibrium. nih.gov Experiments with pre-synthesized this compound demonstrated that hepatocytes take up the conjugate from the medium via a single, saturable process. nih.gov These models also revealed that hepatocytes can convert preformed this compound back into harmol sulfate, indicating metabolic interplay. nih.gov

Interactive Table 1: Kinetic Parameters of Harmol Metabolism and Transport in Isolated Rat Hepatocytes Users can sort and filter the data by process, metabolite, or kinetic parameter.

ProcessSubstrate/MetaboliteKm (µM)Vmax (nmol/min/10⁶ cells)Note
Metabolism
GlucuronidationHarmol17 ± 5.72.1 ± 0.3-
SulfationHarmolSaturated at low conc.1.2 ± 0.2Maximum velocity shown
Uptake
UptakeThis compound384 ± 631.8 ± 0.3Single Michaelis-Menten process
Uptake (High Affinity)Harmol Sulfate33 ± 80.97 ± 0.2Two-process uptake
Uptake (Low Affinity)Harmol Sulfate452 ± 7125.2 ± 4.1Two-process uptake
Data sourced from Sundheimer & Brendel (1983). nih.gov

Perfused Organ Models

The isolated perfused rat liver model allows for the investigation of metabolic processes within the intact organ architecture, preserving the zonal heterogeneity of the liver. universiteitleiden.nl This model has been used to probe the spatial distribution of harmol's conjugating enzymes. nih.govnih.gov By comparing metabolite formation during normal (portal vein to hepatic vein) and retrograde (hepatic vein to portal vein) perfusion, researchers have deduced the localization of sulfation and glucuronidation activities along the sinusoidal flow path. nih.gov

These studies consistently show that during retrograde perfusion, the hepatic extraction ratio of harmol increases, while the ratio of harmol sulfate to this compound (S/G ratio) significantly decreases. nih.gov This finding supports a model where sulfation activity is predominantly localized in the periportal (proximal) region of the liver lobule, while glucuronidation activity is distributed more evenly or distally. nih.gov Additionally, single-pass perfusion experiments have demonstrated that excessive glucuronidation of harmol can lead to cholestasis, a condition characterized by a stoppage in bile flow, which is directly attributed to the formation of this compound.

Interactive Table 2: Effect of Perfusion Direction on Harmol Metabolism in Perfused Rat Liver Users can sort the data by perfusion direction to compare outcomes.

Perfusion DirectionObserved Effect on Harmol ExtractionObserved Effect on Sulfate/Glucuronide (S/G) RatioImplied Enzyme Distribution
Normal (Antegrade) BaselineBaselineSulfation is anterior to glucuronidation.
Retrograde IncreasedDecreasedConfirms proximal localization of sulfation relative to glucuronidation.
Data sourced from Pang et al. (1983). nih.gov

Liver Microsomal and Cytosolic Preparations for Enzymatic Activity Assays

Subcellular fractions, specifically liver microsomes and cytosol, are fundamental in vitro tools for studying the enzymatic reactions involved in drug metabolism. evotec.com They allow for the characterization of individual enzyme activities in a simplified system, free from the complexities of cellular transport and competing metabolic pathways.

Liver Microsomes

Liver microsomes are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes and Phase II UDP-glucuronosyltransferases (UGTs). evotec.com They are the primary in vitro system used to study glucuronidation. eurofinsdiscovery.com The enzymatic reaction requires the addition of the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the incubation mixture. bioivt.com To ensure the cofactor can access the UGT enzymes located within the microsomal lumen, a pore-forming agent like alamethicin (B1591596) is often added. evotec.commdpi.com

Studies comparing human adult and fetal liver microsomes have revealed significant developmental differences in harmol glucuronidation. nih.govkarger.comkarger.com While adult liver microsomes actively produce this compound, this activity is reportedly absent in fetal liver microsomes. nih.govkarger.com More sensitive HPLC-based assays have confirmed this, detecting a low-affinity form of UGT in fetal cells but noting the apparent absence of the high-affinity form found in adult livers. nih.gov

Interactive Table 3: Comparison of Harmol Glucuronidation Activity in Human Liver Microsomes Users can filter the data by liver type to view specific findings.

Liver TypeUGT Activity (nmol glucuronide / 2mg protein / 20 min)Detected UGT Forms
Adult 30 - 80High and Low Affinity
Fetal Not Detected / NegligibleLow Affinity Only
Data sourced from Steiner et al. (1982) and Tan et al. (1990). nih.govkarger.comnih.gov

Cytosolic Preparations

The cytosolic fraction, or the 105,000 g supernatant, contains the soluble enzymes of the cell. This fraction is used to study sulfation, the other major conjugation pathway for harmol. The enzymes responsible, sulfotransferases (SULTs), are located in the cytosol and require the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). karger.com Comparative studies have shown that the formation of harmol sulfate in the cytosolic fraction of fetal liver is slightly lower than in adult liver. nih.govkarger.com

Chimeric Mouse Liver Models in Humanized Metabolism Research

To overcome the limitations of interspecies differences in drug metabolism, chimeric mouse models with "humanized" livers have been developed. nih.gov These models are created by transplanting human hepatocytes into immunodeficient mice with induced liver damage, allowing the human cells to repopulate the mouse liver. nih.gov The resulting chimeric liver expresses human drug-metabolizing enzymes and transporters, providing a unique in vivo system for studying human-specific metabolic pathways. nih.govresearchgate.net

These models, such as the PXB-mouse® and the Fah-/-/Rag2-/-/Il2rg-/- (FRG) mouse, can have livers where over 70-95% of the hepatocytes are of human origin. nih.govinsights.bioresearchgate.net They have proven valuable for predicting human pharmacokinetic profiles, metabolite formation, and drug-drug interactions. nih.gov

While specific studies focusing on this compound in these models are limited, research has been conducted on related pathways. For instance, a study using humanized FRGN mouse livers investigated the expression of SULT1A1, the enzyme responsible for harmol sulfation. researchgate.net The findings indicated that the humanized livers had higher total SULT1A1 protein expression and, consequently, higher harmol sulfate formation compared to control mouse livers. researchgate.net The study also noted that these chimeric livers may exhibit a loss of metabolic zonation and persistence of some murine hepatocyte activities. researchgate.net These models are regarded as optimal tools for preclinical validation and offer a powerful platform to investigate human Phase II conjugation, including the glucuronidation of compounds like harmol, in a more physiologically relevant in vivo context. magtechjournal.com

Interactive Table 4: Characteristics of Chimeric Mouse Liver Models for Metabolism Research Users can explore the features and findings related to these advanced models.

Model TypeKey FeatureRepopulation LevelRelevant Finding for Harmol Metabolism
uPA/SCID (e.g., PXB-mouse®) Overexpression of urokinase-type plasminogen activator>70% human hepatocytesExpresses human-specific metabolism and excretion pathways. nih.govinsights.bio
Fah-/- (e.g., FRG mouse) Knockout of fumarylacetoacetate hydrolase gene>70% human hepatocytesHigher SULT1A1 expression and harmol sulfate formation in hFRGN livers compared to controls. nih.govresearchgate.net
Data sourced from multiple studies, including Bissig et al. and Strom et al. nih.govresearchgate.net

Biological Activity and Research Implications of Harmol Glucuronide in Experimental Models

Impact on the Pharmacokinetics and Elimination of Parent Harmol (B1672944) and Related Compounds in Research Models

The formation of harmol glucuronide is a significant metabolic pathway that profoundly influences the pharmacokinetics and elimination of its parent compound, harmol. In rats, harmol is metabolized through two primary conjugation pathways: glucuronidation and sulfation. nih.gov The balance between these two pathways can be influenced by factors such as the availability of cofactors like sulfate (B86663). nih.gov

Studies in rats have shown that under conditions of depleted sulfate, the metabolism of harmol shifts towards increased glucuronidation. nih.gov This shift compensates for the reduced sulfation, but it also leads to a significant change in the elimination profile. This compound is primarily excreted in the bile. tandfonline.com Research has demonstrated that in rats, harmol sulfate is mainly excreted in the urine, while this compound is eliminated in both bile and urine in roughly equal measure when harmol is administered intravenously. tandfonline.com

The route of elimination for these conjugates can be influenced by physiological factors. For instance, mannitol-induced diuresis in rats significantly boosts the urinary excretion of harmol sulfate while decreasing its biliary excretion. tandfonline.com Conversely, choleresis induced by certain bile salts can enhance the biliary excretion of harmol sulfate, but this compound excretion remains largely unaffected. tandfonline.com This suggests that urine and bile are compensatory elimination pathways for harmol sulfate, a flexibility not observed to the same extent for this compound. tandfonline.com

In mice, the transporters involved in the biliary excretion of harmol conjugates differ from those in rats. nih.gov While the multidrug resistance-associated protein 2 (Mrp2) is the primary transporter for both glucuronide and sulfate conjugates in rats, in mice, breast cancer resistance protein (Bcrp) plays a major role in the biliary excretion of harmol sulfate and also contributes significantly to the excretion of this compound. nih.govresearchgate.net This species-specific difference in transporter utilization highlights the complexity of extrapolating pharmacokinetic data between different research models. nih.gov

Observed Biological Effects in Animal Models

Investigation of Cholestatic Effects in Rodent Models: Underlying Mechanisms and Research into Prevention Strategies

A significant biological effect observed with this compound in rodent models is its potent cholestatic activity. nih.gov Cholestasis is a condition characterized by a decrease or stoppage of bile flow. Research in both in vivo rat models and in the isolated perfused rat liver has clearly demonstrated that high concentrations of this compound in the bile can lead to a complete cessation of bile flow. nih.gov

The underlying mechanism for this harmol-induced cholestasis is directly linked to the concentration of this compound reaching a critical threshold in the bile, which is in the order of 20 mM. nih.gov When the metabolic pathway of harmol is shifted towards glucuronidation, for example, by depleting sulfate availability through a low-protein diet or by inhibiting sulfation with 2,6-dichloro-4-nitrophenol, cholestasis occurs more readily and at lower infusion rates of the parent compound, harmol. nih.gov

Table 1: Factors Influencing Harmol-Induced Cholestasis in Rats

Condition Effect on Harmol Metabolism Consequence
High Harmol Infusion Depletes sulfate, increases glucuronidation Cholestasis when biliary this compound reaches ~20 mM nih.gov
Low-Protein Diet Decreases sulfate availability Increased glucuronidation, faster onset of cholestasis nih.gov
Sulfate Infusion Increases sulfation, decreases glucuronidation Prevents cholestasis nih.gov

| Inhibition of Sulfation (with DCNP) | Blocks sulfation, forces glucuronidation | Cholestasis occurs at lower harmol infusion rates nih.gov |

DCNP: 2,6-dichloro-4-nitrophenol

Prevention strategies for harmol-induced cholestasis have focused on manipulating the metabolic balance between sulfation and glucuronidation. nih.gov Supplying an adequate amount of sulfate, either through infusion or a protein-rich diet, can prevent the onset of cholestasis. nih.gov This is because increased sulfate availability promotes the formation of harmol sulfate, thereby reducing the production and biliary excretion of the cholestatic this compound. nih.gov Even when cholestasis has been induced in rats on a low-protein diet, the administration of additional sulfate can help to alleviate the condition. nih.gov

Comparative Studies with Other Conjugates, notably Harmol Sulfate, regarding Biological Fate and Effects in Models

Comparative studies between this compound and harmol sulfate have revealed significant differences in their biological fate and effects in research models. The primary distinction lies in their routes of elimination and their potential to induce toxicity.

As previously mentioned, in rats, harmol sulfate is predominantly excreted via the urine, whereas this compound is excreted in both bile and urine. tandfonline.com The biliary excretion of harmol sulfate is a rate-limiting step in its elimination. scispace.com This contrasts with this compound, which is efficiently excreted into the bile until it reaches a cholestatic threshold. nih.gov The ratio of sulfate to glucuronide conjugation of harmol differs between species; for instance, this ratio is higher in rats than in mice. nih.gov

The most critical difference in their biological effects is the cholestatic potential. This compound is demonstrably cholestatic at high biliary concentrations, while harmol sulfate is not. nih.gov In fact, promoting the formation of harmol sulfate is a key strategy to prevent harmol-induced cholestasis. nih.gov This highlights a crucial concept in drug metabolism, where the pathway of conjugation can determine the toxic potential of a metabolite.

In terms of transport mechanisms, while both conjugates are substrates for Mrp2 in rats, their reliance on other transporters like Bcrp differs, especially in mice. nih.govresearchgate.net In Bcrp-deficient mice, the biliary excretion of harmol sulfate is virtually eliminated, and the biliary clearance of this compound is also profoundly decreased. researchgate.net This indicates a greater role for Bcrp in the biliary transport of both conjugates in mice compared to rats. nih.govresearchgate.net

Computational and Theoretical Modeling Approaches in Glucuronide Research

Quantitative Structure-Activity Relationship (QSAR) Studies Applied to Glucuronidation Kinetics and Substrate Specificity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to understand and predict the biological activity of compounds based on their chemical structure. In the field of glucuronidation, QSAR studies have been applied to model the kinetics and substrate specificity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronide conjugation. tandfonline.comnih.govnih.gov

These models aim to identify the key chemical features that make a compound a good or poor substrate for a specific UGT isoform. nih.govnih.gov For example, 3D-QSAR models have been developed for UGT2B7, an important drug-metabolizing enzyme. tandfonline.com These models can be based on pharmacophores, which are specific 3D arrangements of chemical features necessary for biological activity. A successful pharmacophore model for UGT2B7 substrates included a "glucuronidation site," a hydrogen bond acceptor, and hydrophobic regions. tandfonline.com Another approach, VolSurf, uses molecular fields to describe the molecule and has also been used to create predictive models for UGT2B7 substrates, identifying factors like molecular size, shape, and H-bonding as important. tandfonline.com

Similarly, QSAR studies have been conducted for other UGT isoforms like UGT1A9 and UGT1A8. nih.govresearchgate.netimrpress.comwisdomlib.org For UGT1A9, pharmacophore-based models have been constructed to predict the Vmax and intrinsic clearance (CLint) of flavonol glucuronidation, providing insights into the structural requirements for efficient conjugation. nih.govresearchgate.net For UGT1A8, a pharmacophore model identified two hydrogen-bonding acceptors and one aromatic ring as key features for substrate activity. imrpress.comwisdomlib.org

While these QSAR models are not specific to this compound itself, they represent the broader computational approaches used to understand the glucuronidation process. tandfonline.comnih.govnih.govnih.govresearchgate.netimrpress.comwisdomlib.org By identifying the structural determinants of UGT substrate specificity and kinetics, these models can, in principle, be used to predict the likelihood and rate of glucuronidation for a wide range of compounds, including phenolic compounds like harmol. tandfonline.comnih.govnih.gov The ultimate goal of these in silico models is to provide a high-throughput tool for predicting the metabolic fate of new drug candidates and other xenobiotics. tandfonline.com

Future Directions and Emerging Research Avenues for Harmol Glucuronide

Development and Refinement of Advanced In Vitro and In Vivo Research Models

The prediction of in vivo glucuronidation and disposition from in vitro data has been a persistent challenge. nih.gov Traditional models, such as 2D cell cultures and liver microsomes, often fail to fully recapitulate the complex interplay of metabolic enzymes and transporters, leading to underprediction of in vivo clearance. nih.gov The future of harmol (B1672944) glucuronide research will heavily rely on the adoption and refinement of more physiologically relevant models.

Advanced In Vitro Systems: There is a significant shift towards advanced in vitro systems that better mimic human physiology. mdpi.com These models include:

3D Cell Cultures and Organoids: Liver organoids, containing multiple cell types, can more accurately model the liver's architecture and function, providing a better environment for studying the integrated processes of glucuronidation and subsequent transport. lek.comfrontiersin.org

Organs-on-a-Chip (OOCs): Microfluidic platforms seeded with organ-specific cells, such as gut-liver-on-a-chip models, are crucial for studying first-pass metabolism. mdpi.com These systems can simulate the absorption of harmol, its metabolism to harmol glucuronide in the intestine and liver, and its subsequent distribution, offering insights that are not possible with static cultures. mdpi.com For example, an integrated gut-liver-on-a-chip platform has been used to model metabolic dysfunction, demonstrating the potential of such systems. mdpi.com

Human-Induced Pluripotent Stem Cells (iPSCs): iPSCs can be differentiated into hepatocytes, offering a patient-specific and genetically diverse platform for studying variability in harmol glucuronidation. mdpi.com

Refined In Vivo Models: Animal models remain important, but their predictive value can be enhanced. The use of genetically modified models, such as knockout mice, has been instrumental in elucidating the roles of specific transporters in glucuronide disposition. For instance, studies in Mrp3 knockout mice demonstrated a significant reduction in the basolateral excretion of this compound, confirming the transporter's key role. nih.gov Similarly, research using Mrp2-deficient rats has shown the critical role of this transporter in the biliary excretion of glucuronide conjugates. nih.gov Future studies can leverage these models to investigate the specific contribution of transporters like BCRP and MRPs to the hepatic and renal clearance of this compound under various physiological and pathological conditions. nih.govnih.gov

Model TypeDescriptionApplication for this compound ResearchReference
3D Organoids Self-assembling small clusters of primary or immortalized cells with multiple cell types.More accurately mimics liver architecture for studying integrated glucuronidation and transport. lek.comfrontiersin.org
Organs-on-a-Chip (OOCs) Microfluidic platforms with organ-specific cells incorporating fluid flow to mimic vascular systems.Models gut-liver axis to study first-pass metabolism and enterohepatic circulation. mdpi.com
Knockout (KO) Animal Models Animals (e.g., mice) genetically engineered to lack a specific gene, such as a transporter.Elucidates the specific roles of transporters like MRP2, MRP3, and BCRP in the disposition and clearance of this compound. nih.govnih.gov

Integration of Systems Biology and Omics Approaches to Understand Glucuronide Disposition Networks

The disposition of this compound is not merely a function of a single enzyme but is controlled by a complex network of UGT isoforms, uptake and efflux transporters, and their regulatory pathways. nih.gov A systems biology approach, which integrates various 'omics' data, is essential to unravel these networks. researchgate.netacrconvergencetoday.org

Transcriptomics and Proteomics: Quantitative analysis of mRNA and protein expression can reveal the relative abundance of different UGTs (e.g., UGT1A1, UGT1A9) and transporters (e.g., MRP2, MRP3, BCRP, OATPs) in key tissues like the liver, intestine, and kidney. mdpi.com This information is critical for building accurate physiologically based pharmacokinetic (PBPK) models that can predict this compound disposition. nih.gov

Metabolomics: This approach can provide a comprehensive snapshot of all metabolites in a biological sample, allowing researchers to trace the metabolic fate of harmol and identify potential interactions. upf.edumdpi.com It can also shed light on the influence of factors like the gut microbiome on the deconjugation and enterohepatic recycling of this compound. nih.gov

Integrated Modeling: The ultimate goal is to integrate these multi-omics datasets into computational models. researchgate.netacrconvergencetoday.org Such models can simulate the entire disposition process, from glucuronide formation by UGTs to its distribution and elimination by transporters. nih.gov This allows for the generation of new, testable hypotheses about how genetic polymorphisms, drug-drug interactions, or disease states might alter the pharmacokinetics of harmol and its glucuronide. nih.govnih.gov

Advancements in Enzymatic and Synthetic Biology Approaches for Glucuronide Production and Derivatization

A significant bottleneck in studying the biological roles of glucuronides has been the difficulty in obtaining pure reference standards. nih.gov Chemical synthesis is often complex and low-yielding. oup.com Recent advancements in biotechnology offer powerful alternatives.

Enzymatic Synthesis: The use of recombinantly expressed human UGT enzymes provides a clean and regio-selective method for synthesizing glucuronides. researchgate.net This in vitro approach allows for the production of specific glucuronide isomers that are difficult to separate via chemical methods.

Synthetic Biology: Whole-cell biotransformation using genetically engineered microbes is emerging as a cost-effective and scalable production platform. researchgate.netnih.gov Organisms like Saccharomyces cerevisiae (yeast) and E. coli can be engineered to:

Express specific human or plant UGTs. oup.comresearchgate.net

Co-express enzymes like UDP-glucose-6-dehydrogenase to ensure a sufficient supply of the necessary cofactor, UDP-glucuronic acid (UDPGA). oup.comfrontiersin.org

This synthetic biology approach has been successfully used to produce various flavonoid glucuronides and can be readily adapted for this compound. nih.govoup.comresearchgate.net It enables not only the production of the metabolite itself but also the creation of novel derivatives and isotopically labeled versions for use in metabolic and mechanistic studies. researchgate.netrsc.org

Production MethodDescriptionAdvantages for this compound SynthesisReference
Chemical Synthesis Multi-step organic synthesis, often involving protection and deprotection steps.Can produce a wide variety of structures, but often laborious and lacks specificity. rsc.orgau.dk
Enzymatic Synthesis (In Vitro) Uses purified, recombinantly expressed UGT enzymes to conjugate harmol with UDPGA.High regio-selectivity, clean reaction, produces specific isomers. nih.govrsc.org
Synthetic Biology (Whole-Cell) Uses engineered microbes (e.g., yeast) expressing UGTs and cofactor-generating enzymes.Cost-effective, scalable, sustainable, and allows for de novo synthesis and derivatization. oup.comresearchgate.netfrontiersin.org

Exploration of Novel Biological Roles or Interactions of this compound in Defined Experimental Systems

The long-held view of glucuronides as inert end-products is being challenged. rsc.org There is growing interest in whether these metabolites can exhibit their own pharmacological or toxicological activities or participate in clinically relevant interactions. Future research must systematically investigate the potential biological roles of this compound itself.

This exploration requires defined experimental systems where specific interactions can be isolated and studied. Such systems include:

Cell lines overexpressing specific transporters: Using cell lines that are engineered to express a single human efflux (e.g., MRP2, MRP3, BCRP) or uptake transporter can definitively identify whether this compound is a substrate or inhibitor of these proteins. helsinki.fi This is crucial for understanding its role in drug-drug interactions and its tissue-specific disposition.

Recombinant enzyme assays: The potential for this compound to inhibit metabolic enzymes, including UGTs or Cytochrome P450s, can be tested directly using recombinant proteins.

Gut microbiome co-culture models: Investigating the interaction between this compound and gut bacteria is critical. Certain bacteria produce β-glucuronidase enzymes that can cleave the glucuronide, releasing the parent harmol back into circulation (enterohepatic recycling), which can prolong its effects or lead to localized toxicity. nih.gov

While direct evidence for this compound's activity is currently limited, studies on harmol itself show it interacts with various biological systems, including acting as a potent inhibitor of monoamine oxidase. thegoodscentscompany.com It is plausible that its glucuronide conjugate, while likely having a different activity profile, is not entirely inert. By leveraging the advanced models and production methods described above, researchers can now systematically screen this compound for novel bioactivities, moving the field toward a more complete understanding of this important metabolite.

Q & A

Q. What experimental models are most suitable for studying harmol glucuronide’s hepatic clearance kinetics?

The isolated perfused rat liver preparation is a gold standard for assessing hepatic clearance due to its ability to mimic physiological blood flow and cellular transport dynamics. This model allows precise control of perfusion rates and sampling from bile/venous outlets to quantify this compound (HG) formation and excretion. Key parameters like sinusoidal membrane transport clearances (CLin and CLef) and partition coefficients (KL/B) can be derived using tracer studies .

Q. How do sulfation and glucuronidation pathways interact during harmol metabolism?

Harmol undergoes competitive conjugation via sulfation (HS) and glucuronidation (HG). Saturation of sulfation (e.g., via limited sulfate donors) shifts metabolism toward glucuronidation, a phenomenon observed in rat liver perfusion studies. This compensatory mechanism requires kinetic modeling to account for nonlinear enzyme saturation and substrate competition .

Q. What analytical methods are recommended for quantifying this compound and its metabolites?

High-performance liquid chromatography (HPLC) with fluorescence detection is widely used for quantifying harmol and its conjugates due to their inherent fluorescence. For polar metabolites like HG, reverse-phase chromatography with ion-pairing agents improves retention. Advanced techniques like UHPLC/MS are preferred for high-throughput or low-concentration samples, though glucuronides may require enzymatic hydrolysis (β-glucuronidase) for derivatization .

Advanced Research Questions

Q. How do membrane transporters influence the biliary vs. systemic excretion of this compound?

HG excretion is mediated by canalicular transporters (e.g., BCRP/ABCG2) and basolateral efflux pumps (e.g., MRP3/ABCC3). In knockout mouse models, BCRP ablation reduces biliary excretion by >90%, while MRP3 deficiency decreases basolateral efflux, elevating systemic HG exposure. Transporter-specific inhibitors (e.g., MK571 for MRPs) or genetic models are critical for dissecting these pathways .

Q. What mechanisms underlie this compound-induced cholestasis, and how can this toxicity be mitigated?

HG’s cholestatic effect arises from its high biliary concentration, leading to precipitation and bile duct obstruction in rats. Co-administration of sulfation enhancers (e.g., PAPS donors) reduces HG formation by diverting harmol to the sulfate pathway, preventing biliary overload. In situ liver perfusion studies with retrograde flow can localize zonal metabolic contributions to toxicity .

Q. How do physiologically based pharmacokinetic (PBPK) models resolve discrepancies in this compound’s distribution kinetics?

Traditional flow-limited models fail to explain HG’s membrane-limited transport. PBPK models incorporating liver blood (LB) and tissue compartments with distinct transport clearances (5× liver blood flow) reconcile conflicting data on KL/B and excretion rates. These models also integrate binding data (plasma/red cell partitioning) to refine predictions of systemic vs. hepatic exposure .

Q. Why do interspecies differences in this compound disposition occur, and how are they addressed in translational research?

Rodents exhibit higher BCRP-mediated biliary excretion of HG than humans, necessitating scaling via relative transporter expression or activity. Human hepatocyte models or transfected cell systems (e.g., HEK293 expressing human BCRP) validate transporter contributions. Cross-species PBPK modeling with enzyme/transporter abundance data improves extrapolation .

Q. What strategies overcome analytical challenges in detecting polar glucuronide metabolites?

HG’s high polarity complicates reversed-phase retention. Solutions include:

  • Ion-pair chromatography : Addition of tetrabutylammonium salts.
  • Hydrolysis-coupled assays : β-glucuronidase treatment followed by harmol quantification.
  • HILIC columns : For untargeted metabolomics or intact glucuronide analysis .

Contradictions and Methodological Considerations

Q. How can conflicting data on this compound’s transport kinetics be resolved?

Discrepancies in CLin/CLef values often stem from assay conditions (e.g., perfusate composition, flow rates). Harmonizing experimental protocols (e.g., standardized perfusion media) and using dual-labeling techniques (e.g., <sup>3</sup>H-harmol + <sup>14</sup>C-inulin for vascular space correction) improve reproducibility. Model-based sensitivity analyses identify parameters most sensitive to measurement errors .

Q. Why do in vitro-in vivo extrapolation (IVIVE) models underpredict this compound’s hepatic clearance?

IVIVE failures often arise from neglecting transporter-enzyme interplay or intracellular binding. Incorporating sinusoidal uptake (e.g., OATP1B1/2B1) and efflux (MRP3) rates into clearance algorithms, alongside microsomal binding corrections, enhances accuracy. Perfusion-limited vs. diffusion-limited assumptions must be validated using zonal liver models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.